Product packaging for Lincomycin B Hydrochloride(Cat. No.:CAS No. 11021-35-5)

Lincomycin B Hydrochloride

Cat. No.: B601511
CAS No.: 11021-35-5
M. Wt: 429.0 g/mol
InChI Key: MGUWHIXJDICIPX-NLBLSBHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lincomycin B Hydrochloride (CAS 11021-35-5) is a research-grade chemical compound offered for scientific investigation. It is a structural analog of the lincosamide antibiotic Lincomycin, which is a naturally occurring fermentation product of Streptomyces lincolnensis . The lincosamide class, which includes the clinically used clindamycin, is characterized by its unique chemical structure consisting of an amino acid linked to a sugar moiety . These compounds are well-known for their bacteriostatic activity, primarily inhibiting bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit . This action prevents the binding of aminoacyl-tRNA, thereby halting peptide bond formation . Lincomycin itself has demonstrated activity against a range of Gram-positive bacteria and anaerobes . As a component of the lincomycin complex, this compound provides researchers with a valuable tool for studying antibiotic biosynthesis, structure-activity relationships (SAR) within the lincosamide class, and mechanisms of bacterial resistance, such as ribosomal methylation . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. Synonyms: (2S,4R)-4-ethyl-N-((1R,2R)-2-hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-methylpyrrolidine-2-carboxamide hydrochloride; trans-4'-Ethyllincomycin Hydrochloride . Molecular Formula: C 17 H 33 ClN 2 O 6 S . Molecular Weight: 428.97 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H33ClN2O6S B601511 Lincomycin B Hydrochloride CAS No. 11021-35-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

11021-35-5

Molecular Formula

C17H33ClN2O6S

Molecular Weight

429.0 g/mol

IUPAC Name

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1

InChI Key

MGUWHIXJDICIPX-NLBLSBHASA-N

SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Appearance

Off-White Solid

melting_point

187-190°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2S-trans)-Methyl 6,8-Dideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]- 1-thio-D-erythro-α-D-galactooctopyranoside MonoHydrochloride;  trans-4’-Ethyllincomycin Hydrochloride

Origin of Product

United States

Overview of Lincomycin B Hydrochloride: Foundational Research Perspectives

Classification and Chemical Relationship within the Lincosamide Antibiotic Family

Lincomycin (B1675468) B is classified as a lincosamide antibiotic. wikipedia.org This class of compounds is characterized by a core structure consisting of an amino acid, typically a substituted L-proline derivative, linked via an amide bond to an amino sugar, which is a derivative of a galacto-octopyranoside. wikipedia.orgasm.org The lincosamide family includes naturally occurring antibiotics such as Lincomycin A and celesticetin (B1194208), as well as clinically significant semisynthetic derivatives like clindamycin (B1669177) and pirlimycin. wikipedia.orgasm.org

The fundamental structure of lincosamides involves a pyrrolidine (B122466) ring connected to a pyranose moiety (specifically, methylthiolincosamide). wikipedia.org Lincomycin B shares this essential framework with other members of the family, and its specific structural variations define its unique properties. Hydrolysis can break the amide bond, separating the molecule into its constituent amino acid and amino sugar parts, a characteristic that has been exploited in research to understand the molecule's function and to create new derivatives. wikipedia.orgoup.com

Historical Context of Lincosamide Discovery and Initial Research on Analogs

The history of lincosamides began with the discovery of Lincomycin in 1962. nih.gov It was isolated from the fermentation of a soil bacterium, Streptomyces lincolnensis, found in a soil sample from Lincoln, Nebraska. wikipedia.orgasm.orgnih.gov This initial discovery, which became known as Lincomycin A, was approved for medical use in 1964 and showed activity primarily against Gram-positive bacteria. wikipedia.orgnih.gov

In the course of production and fermentation of S. lincolnensis, researchers identified other naturally produced, related compounds. sci-hub.se Lincomycin B, also known as 4'-depropyl-4'-ethyllincomycin, was one of these analogs, often appearing as a minor component alongside the more abundant Lincomycin A. sci-hub.seknapsackfamily.com The discovery of these natural analogs was pivotal. It demonstrated that variations in the 4'-alkyl side chain of the proline moiety were possible and spurred further investigation into how such structural differences influenced antibacterial activity. This early research into natural analogs like Lincomycin B laid the groundwork for the subsequent development of semisynthetic lincosamides with improved properties. nih.gov

Distinctive Chemical Structure of Lincomycin B Hydrochloride and its Relevance to Biosynthesis and Activity

The chemical structure of this compound is central to its function. Like all lincosamides, it consists of an amino acid portion and a sugar portion, α-methylthiolincosamine (α-MTL). vulcanchem.com The variations in the amino acid moiety, in particular, are what distinguish the different members of the lincomycin family and have significant implications for their biosynthesis and antibacterial efficacy.

The primary structural difference between Lincomycin B and Lincomycin A lies in the alkyl group attached to the C-4 position of the proline ring (also known as the hygric acid moiety). sci-hub.sevulcanchem.com Lincomycin A features a propyl group at this position, whereas Lincomycin B has an ethyl group. sci-hub.sevulcanchem.com This seemingly minor difference—the substitution of a propyl group with an ethyl group—is the defining feature of the "B" variant. vulcanchem.com

Table 1: Structural Comparison of Key Lincosamides
CompoundGroup at C-4' of Proline MoietyGroup at C-7 of Sugar MoietyOrigin
Lincomycin APropylHydroxyl (-OH)Natural
Lincomycin BEthylHydroxyl (-OH)Natural
ClindamycinPropylChlorine (-Cl)Semisynthetic
CelesticetinHydrogen (unsubstituted)-O-CO-C7H7O3 (Salicylic acid derivative)Natural

The existence of natural analogs like Lincomycin B (chemically named 4'-depropyl-4'-ethyllincomycin) demonstrated that the lincosamide structure could be modified. sci-hub.sevulcanchem.com This inspired extensive research into creating semisynthetic derivatives to improve potency, expand the antibacterial spectrum, and overcome resistance. oup.comnih.gov

The most successful example of semisynthetic derivatization is the conversion of Lincomycin A to clindamycin. This process involves treating lincomycin with a reagent like thionyl chloride, which replaces the 7-hydroxyl group with a chlorine atom with an inversion of stereochemistry. wikipedia.orgoup.com This single modification significantly increases the drug's effectiveness.

The concept of modifying the 4'-alkyl group, as seen in Lincomycin B, has also been a key area of research. Scientists have synthesized various 4'-alkyl-4'-depropyllincomycin analogs, such as those with butyl or pentyl groups, which have shown greater activity and a broader antimicrobial spectrum than the parent Lincomycin A. nih.gov These studies, which build on the structural template provided by natural compounds like Lincomycin B, are crucial for developing new lincosamide antibiotics that can combat drug-resistant bacteria. nih.govchemrxiv.org The synthesis of these novel compounds can be achieved through costly multi-step chemical synthesis or through biosynthetic methods like precursor-directed biosynthesis, where modified proline derivatives are fed to the lincomycin-producing bacteria. nih.gov

Microbial Biosynthesis and Fermentation Research of the Lincomycin Series

Producer Organisms and Molecular Characterization in Lincosamide Production

Lincosamides are primarily produced by bacteria belonging to the genus Streptomyces. rsc.orgresearchgate.net These Gram-positive, filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. japsonline.com

Genetic and Metabolic Profiling of Streptomyces lincolnensis Strains (e.g., ATCC 25466)

The type strain for lincomycin (B1675468) production is Streptomyces lincolnensis, with strain ATCC 25466 being a key subject of research. google.comnih.govnih.gov The complete biosynthetic gene cluster (BGC) for lincomycin, designated as the lmb cluster, has been sequenced and extensively studied in S. lincolnensis strains, including ATCC 25466 and the industrial strain 78-11. pnas.orgsci-hub.se The lmb BGC in S. lincolnensis spans approximately 35 kb and contains 25 structural genes, alongside regulatory and resistance genes. researchgate.netmdpi.com

Comparative genomics between wild-type and high-yield industrial strains, such as B48 which produces about 30 times more lincomycin than the wild-type NRRL 2936, have revealed crucial genetic modifications contributing to overproduction. nih.gov These modifications include large deletions, duplications of the lmb gene cluster, and mutations in regulatory genes. nih.gov For instance, overexpression of the cluster-situated regulator LmbU and the biosynthetic gene lmbB2 has been shown to significantly elevate lincomycin production. nih.govscispace.com Deletion of the lmbX gene in S. lincolnensis ATCC 25466 abolishes lincomycin production, confirming its essential role in the biosynthesis of the 4-propyl-L-proline (PPL) precursor. nih.gov This mutant strain can be used in mutasynthesis to produce novel lincomycin derivatives by feeding it with analogues of PPL. nih.govasm.org

Investigation of Other Streptomyces Species as Potential Lincosamide Producers

While S. lincolnensis is the primary producer of lincomycin, other Streptomyces species are known to produce related lincosamide antibiotics. rsc.orgnih.gov Streptomyces caelestis produces celesticetin (B1194208), and Streptomyces roseolus is another known lincosamide producer. researchgate.netnih.govnih.gov The biosynthetic gene clusters for these related antibiotics share significant homology with the lincomycin cluster, suggesting a common evolutionary origin. pnas.orgnih.gov For example, the celesticetin (ccb) cluster from S. caelestis is highly homologous to the lmb cluster. pnas.org This homology has been exploited in combinatorial biosynthesis approaches, where genes from different pathways are combined to create hybrid lincosamides. nih.govrsc.org The natural product Bu-2545, consisting of L-proline and the amino-octose moiety, is produced by Streptomyces strain H230-5 and represents a simpler lincosamide structure. rsc.orgrsc.org

Elucidation of Lincosamide Biosynthetic Pathways

The biosynthesis of lincomycin is a bifurcated process, meaning two separate pathways converge to create the final molecule. plos.orgnih.gov One pathway synthesizes the amino acid moiety, 4-alkyl-L-proline, while the other produces the amino-sugar moiety, methylthiolincosamide (MTL). plos.orgasm.org These two precursors are then condensed and further modified to yield the final antibiotic. wikipedia.org

Precursor Biosynthesis and Derivation (e.g., Tyrosine Pathway to 4-propyl-L-proline, Amino-octose Moiety)

Tyrosine Pathway to 4-propyl-L-proline (PPL):

The biosynthesis of the PPL unit of lincomycin A and the 4-ethyl-L-proline (EPL) unit of lincomycin B begins with the amino acid L-tyrosine. frontiersin.orgnih.gov This pathway involves a series of enzymatic reactions catalyzed by proteins encoded within the lmb gene cluster. wikipedia.orgnih.gov

Hydroxylation: The first step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the heme protein LmbB2. plos.orgnih.gov

Ring Cleavage: L-DOPA then undergoes extradiol cleavage by the L-DOPA 2,3-dioxygenase, LmbB1. nih.govnih.gov

Cyclization and Further Modifications: The product of the ring cleavage cyclizes and undergoes a series of further modifications, including methylation, C-C bond cleavage, and reduction, catalyzed by enzymes such as LmbW, LmbA, and LmbX, to form the final PPL precursor. frontiersin.orgnih.gov

Amino-octose Moiety Biosynthesis:

The assembly of the eight-carbon sugar core, methylthiolincosamide (MTL), is a complex process starting from central metabolites. nih.govnih.gov

Backbone Construction: The C8 backbone is constructed via a transaldol reaction catalyzed by LmbR, which condenses a C5 unit from D-ribose 5-phosphate with a C3 unit from either D-fructose 6-phosphate or D-sedoheptulose 7-phosphate. pnas.orgnih.govacs.org This forms an octulose 8-phosphate intermediate. nih.gov

Isomerization: The resulting keto-sugar is then isomerized by LmbN to an aldose sugar, D-erythro-D-gluco-octose 8-phosphate. nih.govacs.org

Activation and Maturation: This key intermediate undergoes a series of transformations including dephosphorylation, activation to a nucleotide-diphosphate (NDP)-sugar, epimerizations, dehydration, and transamination to form the final activated amino-sugar ready for condensation. pnas.orgnih.govnih.gov GDP-D-erythro-α-D-gluco-octose has been identified as a key intermediate in this part of the pathway. researchgate.netnih.gov

Enzymatic Catalysis and Protein Function in Lincosamide Formation

The assembly and modification of the lincomycin molecule are orchestrated by a suite of specialized enzymes encoded by the lmb gene cluster. nih.govwikipedia.org The condensation of the PPL and MTL precursors is particularly unique, involving elements of non-ribosomal peptide synthetase (NRPS) machinery and the metabolism of low-molecular-weight thiols like mycothiol (B1677580) and ergothioneine (B1671048). nih.govnih.govwikipedia.org

EnzymeProposed/Demonstrated Function in Lincomycin BiosynthesisReference(s)
LmbA Putative γ-glutamyltransferase involved in C-C bond cleavage in the PPL pathway. frontiersin.orgnih.gov
LmbB1 L-DOPA 2,3-dioxygenase, catalyzes the extradiol cleavage of L-DOPA. nih.govnih.gov
LmbB2 A heme protein that hydroxylates L-tyrosine to L-DOPA. plos.orgnih.govnih.gov
LmbC NRPS A-domain; activates the PPL precursor for condensation. nih.govwikipedia.org
LmbD Condensation enzyme that links the PPL and MTL precursors. nih.govwikipedia.org
LmbE Involved in the cleavage of the mycothiol moiety during post-condensation maturation. nih.govwikipedia.org
LmbF A PLP-dependent enzyme that catalyzes a β-elimination reaction in the final steps. rsc.orgnih.govresearchgate.net
LmbG S-methyltransferase that performs the final sulfur methylation to yield lincomycin. wikipedia.orgresearchgate.net
LmbIH Involved in post-condensation modifications. wikipedia.org
LmbJ N-methyltransferase responsible for methylating the proline residue. wikipedia.orgresearchgate.net
LmbK Phosphatase that dephosphorylates octose 1,8-bisphosphate at the C8 position. wikipedia.orgnih.gov
LmbL Involved in the 6,8-dehydration of the octose intermediate. pnas.orgnih.gov
LmbM Catalyzes epimerization at two different positions (C4 and C6) of the octose intermediate. pnas.orgnih.gov
LmbN Bifunctional protein with an isomerase domain (for the octose) and a peptidyl carrier protein (PCP) domain (for PPL). nih.govwikipedia.orgnih.gov
LmbQ Involved in post-condensation modifications. wikipedia.org
LmbT S-glycosyltransferase that exchanges GDP with ergothioneine on the amino-octose. researchgate.netwikipedia.org
LmbV Substitutes ergothioneine with mycothiol on the condensed intermediate. nih.govwikipedia.orgresearchgate.net
LmbW Methyltransferase involved in the PPL biosynthetic pathway. frontiersin.orgnih.gov
LmbX Isomerase that transforms a substrate in the PPL pathway, facilitating subsequent reduction. nih.govfrontiersin.orgnih.gov

Analysis of Bifurcated Biosynthetic Routes and Intermediate Compounds

The lincomycin biosynthetic pathway is characterized by its bifurcated nature, where two major precursors are synthesized independently before being joined. plos.orgnih.gov The pathway leading to the amino acid portion, PPL, starts from L-tyrosine and involves several key intermediates, including L-DOPA. frontiersin.orgnih.gov The discovery that lincomycin B contains an ethyl-proline moiety (EPL) instead of a propyl-proline one suggests a branch point or substrate promiscuity within this pathway. rsc.orgfrontiersin.org

The biosynthesis of the amino-sugar (MTL) is equally complex, proceeding through phosphorylated and nucleotide-activated intermediates. nih.govnih.gov Key identified intermediates include octulose 8-phosphate, D-erythro-D-gluco-octose 8-phosphate, and GDP-D-erythro-α-D-gluco-octose. nih.govnih.gov The final steps of lincomycin biosynthesis, occurring after the condensation of PPL and MTL, involve a series of intricate tailoring reactions. wikipedia.orgrsc.org These post-condensation steps include the surprising involvement of mycothiol, a compound typically associated with detoxification, which is attached and later removed. wikipedia.orgrsc.org A critical step is the deacetylation of a mercapturic acid-like intermediate, which allows the molecule to "escape" a detoxification-like system and proceed to the final antibiotic. rsc.org The pyridoxal-5'-phosphate (PLP)-dependent enzyme LmbF plays a crucial role in creating a branch point between the biosynthesis of lincomycin and the related antibiotic celesticetin by catalyzing different reactions on a common intermediate. rsc.orgnih.gov

Isotopic Labeling and NMR Studies for Origin of Carbon and Methyl Groups

The biosynthetic pathway of lincomycin has been significantly elucidated through the use of isotopic labeling and Nuclear Magnetic Resonance (NMR) spectroscopy. plos.orgresearchgate.net These powerful techniques have been instrumental in tracing the origins of the carbon and methyl groups within the lincomycin molecule.

The lincomycin structure is formed from two main precursors: a propylproline (PPL) moiety and an amino-octose sugar, methylthiolincosamide (MTL). plos.orgasm.orgnih.gov Feeding studies with isotope-labeled precursors have been fundamental in delineating the biosynthetic sub-pathways. plos.orgresearchgate.net For instance, L-tyrosine was identified as a key precursor for the PPL portion of the molecule. asm.orgfrontiersin.orgnih.gov Through a series of enzymatic reactions, including hydroxylation to L-DOPA, L-tyrosine is converted into the propylproline ring. plos.orgfrontiersin.orgnih.gov

NMR analysis of lincomycin produced in the presence of these labeled precursors allows for the precise determination of which atoms from the precursor are incorporated into the final antibiotic structure. plos.orgresearchgate.net This has been crucial in identifying key intermediates in the pathway. plos.org Methyl-specific isotopic labeling, in particular, has become a vital tool for studying large biomolecules and complex biosynthetic pathways. nih.govnih.gov This involves the specific introduction of ¹³C and ¹H labeled methyl groups into a perdeuterated protein or molecule, which enhances NMR sensitivity and allows for detailed structural and dynamic studies. nih.govnih.gov These methods have been pivotal in understanding the methylation steps in lincomycin biosynthesis, which are critical for differentiating lincomycin A from lincomycin B.

Strain Engineering and Fermentation Optimization for Lincosamide Yield and Purity

Significant research efforts have been directed towards improving the industrial production of lincomycin A while minimizing the formation of lincomycin B. These efforts encompass strain engineering, genetic manipulation, and optimization of fermentation process parameters.

Strategies for Enhanced Production of Lincomycin A and Related Lincosamides

A variety of strategies have been employed to enhance the production of lincomycin A. One approach involves the rational selection of high-producing mutant strains. For example, a mutant strain resistant to the feedback suppression by proline, an analog of the precursor propylproline, showed a 10% increase in lincomycin production. nih.gov Supplementation of the fermentation medium with amino acid precursors of propylproline, such as L-proline, L-tyrosine, and L-alanine, has also been shown to increase lincomycin A yields by 10-23%. nih.gov

Furthermore, optimizing the fermentation medium composition through statistical methods like Plackett-Burman design and response surface methodology has led to significant improvements. bohrium.comscielo.br One study demonstrated a 28.3% increase in lincomycin A production in shake flasks by optimizing the culture medium. bohrium.com Another study reported a 40.5% increase in lincomycin concentration using immobilized cells in an optimized medium. scielo.br

Genetic Manipulation for Targeted Metabolic Flux and Cryptic Gene Cluster Activation (e.g., metK1, metK2, lmbW, lmbX)

Genetic manipulation of S. lincolnensis has proven to be a powerful tool for increasing lincomycin A production and reducing the proportion of lincomycin B. The structural difference between lincomycin A and B lies in the propyl versus ethyl group on the proline moiety, a difference determined by a key methylation step. researchgate.net

The gene lmbW encodes a C-methyltransferase that is involved in the biosynthesis of the propylproline precursor of lincomycin A, but not lincomycin B. nih.govnih.gov Deletion of lmbW abolishes lincomycin A production and leads to an accumulation of lincomycin B. nih.gov Conversely, co-overexpression of lmbW and metK, the gene encoding S-adenosylmethionine (SAM) synthetase, resulted in a 35.83% improvement in the lincomycin A titer and a 34.76% reduction in the lincomycin B content. researchgate.netnih.gov SAM is the essential methyl donor for the methylation reactions in lincomycin biosynthesis. researchgate.netdntb.gov.ua

S. lincolnensis possesses two SAM synthetase homologs, metK1 and metK2. nih.gov Individual overexpression of metK1 or metK2 increased lincomycin A production by 15% and 22%, respectively. dntb.gov.uanih.gov Co-overexpression of both genes led to a 27% increase in lincomycin A production. nih.gov These studies highlight the importance of the methyl group supply for maximizing the lincomycin A to B ratio. dntb.gov.ua

The gene lmbX is predicted to be an isomerase involved in the propylproline biosynthetic pathway. frontiersin.orgnih.gov While its precise function is still under investigation, it is believed to facilitate a reduction step in the pathway. nih.gov The activation of cryptic gene clusters, often silent under standard laboratory conditions, represents another avenue for discovering novel secondary metabolites and potentially enhancing the production of existing ones. koreascience.krscispace.com Regulators like LmbU have been identified as promoters of lincomycin biosynthesis by activating the transcription of biosynthetic genes. asm.orgscispace.com Overexpression of lmbU led to a five-fold increase in lincomycin production. asm.org

GeneFunctionEffect of Overexpression/ManipulationReference
lmbW C-methyltransferase in propylproline biosynthesisCo-overexpression with metK increased lincomycin A by 35.83% and decreased lincomycin B by 34.76%. researchgate.netnih.gov
metK1 S-adenosylmethionine (SAM) synthetaseOverexpression increased lincomycin A production by 15%. Co-overexpression with metK2 increased production by 27%. dntb.gov.uanih.gov
metK2 S-adenosylmethionine (SAM) synthetaseOverexpression increased lincomycin A production by 22%. Co-overexpression with metK1 increased production by 27%. dntb.gov.uanih.gov
lmbX Predicted isomerase in propylproline biosynthesisThought to facilitate a reduction step in the pathway. frontiersin.orgnih.gov
lmbU Transcriptional regulatorOverexpression led to a 5-fold increase in lincomycin production. asm.org
lmbB1 L-DOPA-2,3-dioxygenaseOverexpression increased lincomycin A production by 37.6% and reduced lincomycin B by 73.4%. tandfonline.com

Fermentation Process Parameter Optimization (e.g., nutrient feeding strategies like calcium gluconate)

Optimizing fermentation process parameters is critical for maximizing antibiotic yield. Nutrient feeding strategies, in particular, have been shown to significantly impact lincomycin production.

A key example is the use of calcium gluconate as a feeding supplement. A study demonstrated that a continuous feeding strategy of calcium gluconate during the late fermentation phase increased the lincomycin A titer to 9160 mg/L, which was 41.3% higher than the control without feeding. hep.com.cnresearchgate.netresearchgate.net The mechanism behind this enhancement involves the redirection of metabolic flux. The addition of calcium gluconate was found to enhance the activities of key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the TCA cycle by approximately two-fold. hep.com.cnresearchgate.netresearchgate.net This leads to increased availability of precursors, ATP, and reducing power (NADPH), all of which are essential for lincomycin A synthesis. hep.com.cnresearchgate.netresearchgate.net The optimized feeding strategy also resulted in a higher NADPH/NADH ratio, further supporting the biosynthetic process. hep.com.cnresearchgate.net

Other nutrient optimization strategies include phosphorus feeding and the manipulation of carbon and nitrogen sources. bohrium.comscielo.brresearchgate.net For instance, optimizing the concentrations of soluble starch and ammonium (B1175870) sulfate (B86663) has been shown to enhance lincomycin production. scielo.br

ParameterStrategyOutcomeReference
Nutrient Feeding Continuous feeding of calcium gluconate (0.0638 g/L/h from 111 to 158 h)Increased lincomycin A titer by 41.3% to 9160 mg/L. hep.com.cnresearchgate.netresearchgate.net
Medium Composition Statistical optimization of medium components (e.g., soybean powder, corn steep liquor, glucose)Increased lincomycin A production by 28.3% in shake flasks. bohrium.com
Phosphorus Feeding Controlled phosphorus feeding and distributionIncreased mycelia growth and lincomycin production rates. researchgate.net

Research on Minimizing Lincomycin B Content in Fermentation Broths through Process Modification

A primary challenge in lincomycin fermentation is the co-production of lincomycin B, which arises from insufficient methylation. researchgate.netbbe.or.kr Several process modification strategies have been investigated to minimize its formation.

One effective and cost-efficient method is the regulation of osmotic pressure in the fermentation broth. The addition of NaCl as an osmotic regulator has been shown to decrease the content of lincomycin B from 4.04% to 0.75% in flask fermentations and from 8.20% to 5.78% in a 15 L bioreactor. researchgate.netbbe.or.kr The underlying mechanism involves the upregulation of genes related to sulfur assimilation and lincomycin biosynthesis. researchgate.netbbe.or.kr This osmotic stimulation increases the intracellular synthesis of the methyl donor SAM and the sulfur donor ergothioneine, thereby promoting the complete methylation required for lincomycin A synthesis and reducing the formation of the ethyl-group containing lincomycin B. researchgate.netbbe.or.kr

Medium optimization using statistical designs has also been successfully employed to reduce lincomycin B levels. In one study, an optimized medium not only increased lincomycin A production but also reduced the lincomycin B concentration by an impressive 82.2% (to 0.8%). bohrium.com This effect was linked to increased osmotic stress due to higher glucose concentrations, which appeared to favor lincomycin A biosynthesis. bohrium.com

Genetic engineering, as discussed previously, plays a crucial role. Overexpression of the lmbB1 gene, which is involved in the precursor pathway, increased lincomycin A production by 37.6% while simultaneously reducing lincomycin B by 73.4%. tandfonline.com Similarly, co-overexpression of lmbW and metK significantly decreased the relative content of lincomycin B. researchgate.netnih.gov

StrategyModificationEffect on Lincomycin BReference
Osmotic Regulation Addition of 10 g/L NaClDecreased from 8.20% to 5.78% in a 15 L bioreactor. researchgate.netbbe.or.kr
Medium Optimization Statistically optimized medium compositionReduced by 82.2% to 0.8% in shake flasks. bohrium.com
Genetic Engineering Overexpression of lmbB1Reduced by 73.4% in a 15 L bioreactor. tandfonline.com
Genetic Engineering Co-overexpression of lmbW and metKReduced to 4.41% (a 34.76% decrease). researchgate.netnih.gov

Molecular Mechanism of Action of Lincomycin B Hydrochloride

Ribosomal Target Binding and Interactions

The primary target of lincomycin (B1675468) B hydrochloride is the bacterial ribosome. toku-e.comacs.org Its mechanism involves binding to a specific ribosomal subunit and interacting with key ribosomal RNA (rRNA) nucleotides.

Lincomycin B hydrochloride specifically binds to the large 50S ribosomal subunit of the bacterial ribosome. patsnap.comfda.govmdpi.com It does not bind to the smaller 30S subunit. acs.org This specificity is crucial for its mode of action, as the 50S subunit contains the peptidyl transferase center (PTC), the site where peptide bond formation occurs. patsnap.comresearchgate.net The binding of lincomycin to the 50S subunit is a critical first step in the inhibition of bacterial protein synthesis. pfizer.com

Within the 50S subunit, this compound interacts with specific nucleotides of the 23S rRNA. fda.govdrugbank.com Crystallographic studies of lincomycin in complex with the Staphylococcus aureus 50S ribosomal subunit have identified key interactions. The α-methylthiolincosamine (α-MTL) moiety of lincomycin forms hydrogen bonds with several nucleotides of the 23S rRNA, including A2058, A2059, and C2611. drugbank.comnih.gov Specifically, the O2 group of the α-MTL moiety forms hydrogen bonds with N1 of A2058 and N4 of C2611, while the O4 group forms a hydrogen bond with N6 of A2059. nih.gov These interactions are critical for stabilizing the binding of the antibiotic to the ribosome. mdpi.com The significance of these nucleotides is further highlighted by the fact that resistance to lincosamides often arises from mutations or methylation at these specific sites, particularly A2058. drugbank.comresearchgate.netasm.org

Table 1: Key 23S rRNA Nucleotides Interacting with Lincomycin

Nucleotide Type of Interaction Reference
A2058 Hydrogen Bond drugbank.comnih.gov
A2059 Hydrogen Bond drugbank.comnih.gov
C2611 Hydrogen Bond drugbank.comnih.gov
G2503 Hydrogen Bond drugbank.comnih.gov

Structural analyses, primarily through X-ray crystallography, have provided detailed insights into the binding of lincomycin to the ribosome. nih.govresearchgate.net These studies reveal that lincomycin binds within the peptidyl transferase center (PTC) of the 50S subunit. mdpi.comnih.gov The propyl hygric acid portion of the lincomycin molecule is positioned to sterically interfere with the placement of the aminoacyl-tRNA (A-site tRNA) at the 3' end. mdpi.comnih.gov Meanwhile, the α-MTL sugar moiety extends towards the ribosomal exit tunnel. nih.gov The interaction is stabilized by a network of hydrogen bonds between the hydroxyl groups of the α-MTL moiety and the 23S rRNA nucleotides. mdpi.comnih.gov The propyl hygric acid part of the molecule interacts primarily through weaker van der Waals forces, which may allow for some rotational freedom. drugbank.com High-resolution cryo-electron microscopy has further refined the understanding of these interactions, confirming the high degree of structural conservation in the binding mode of lincosamides to bacterial ribosomes. mpg.de

Characterization of Binding Sites on 23S rRNA (e.g., A2058, A2059, C2611)

Inhibition of Protein Synthesis at the Cellular and Subcellular Level

By binding to the ribosome, this compound effectively halts the process of protein synthesis, which is essential for bacterial growth and replication. patsnap.comcymitquimica.com This inhibition occurs through the disruption of key steps in the translation process.

This compound interferes with the elongation phase of protein synthesis. patsnap.comcymitquimica.com While not its primary mechanism, some studies suggest that by binding to the A-site of the 50S subunit, lincomycin can induce translocation, the process where the ribosome moves along the mRNA. nih.govmsu.ru This can lead to a disruption of the normal elongation cycle. elifesciences.org However, the more direct effect is the steric hindrance it creates, which prevents the proper positioning of the growing peptide chain and the incoming aminoacyl-tRNA, thereby inhibiting peptide elongation. patsnap.comresearchgate.net This blockade effectively stalls the ribosome on the mRNA. annualreviews.org

A primary mechanism by which this compound inhibits protein synthesis is through its interference with the peptidyl transferase center (PTC). patsnap.comdrugbank.com By occupying the PTC, lincomycin directly blocks the formation of peptide bonds, a crucial step in protein synthesis catalyzed by this ribosomal center. mdpi.comnih.gov The antibiotic acts as a competitive inhibitor, preventing the binding of the aminoacyl end of the tRNA to the A-site of the ribosome. sigmaaldrich.comasm.org This prevents the transfer of the growing polypeptide chain from the P-site tRNA to the A-site tRNA, thus halting protein synthesis. mdpi.com

Table 2: Summary of this compound's Inhibitory Actions

Process Inhibited Mechanism Reference
Peptide Elongation Steric hindrance in the ribosomal exit tunnel and disruption of translocation. patsnap.comresearchgate.netelifesciences.org

Promotion of Premature Peptidyl-tRNA Dissociation

The principal mechanism of action for this compound is the inhibition of protein synthesis at the ribosomal level. The antibiotic binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. patsnap.commsdvetmanual.com Specifically, lincosamides attach near the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit. patsnap.comnih.gov This binding interferes with the peptide chain elongation process. msdvetmanual.com

A key consequence of this interference is the premature dissociation of peptidyl-tRNA from the ribosome. msdvetmanual.comasm.org Peptidyl-tRNA is the molecule that carries the growing polypeptide chain. By binding to the ribosome, lincomycin and its analogues cause this chain-carrying tRNA to be released before the full protein is synthesized. This action effectively terminates protein production, leading to a bacteriostatic effect where bacteria can no longer grow or replicate. patsnap.commsdvetmanual.com

Research into the Macrolide-Lincosamide-Streptogramin B (MLS) class of antibiotics, which all bind to the 50S ribosomal subunit, has shown that different drugs within this class cause peptidyl-tRNA to dissociate at different points in the elongation process. A study on the related lincosamide, clindamycin (B1669177), found that it causes the dissociation of peptidyl-tRNAs that are carrying short peptide chains of only two, three, or four amino acids. This contrasts with other antibiotics like erythromycin, which allow for a longer chain of six to eight amino acids before dissociation occurs. This suggests a common mode of action for MLS antibiotics, modulated by the specific space each drug occupies between the peptidyl transferase center and the nascent peptide exit tunnel.

Table 1: Comparative Effect of MLS Antibiotics on Peptidyl-tRNA Dissociation This table is interactive. You can sort the data by clicking on the column headers.

Antibiotic Class Specific Drug Length of Nascent Peptide at Dissociation (Amino Acid Residues)
Lincosamide Clindamycin 2, 3, or 4
Macrolide Erythromycin 6, 7, or 8
Macrolide Josamycin 2, 3, or 4
Macrolide Spiramycin 2, 3, or 4
Macrolide Telithromycin 9 or 10

Effects on Bacterial Cell Wall Synthesis (Secondary Mechanisms)

While the inhibition of protein synthesis is the well-established primary pathway, the interference with cell wall integrity provides an additional stressor to the bacterial cell. However, detailed research specifically elucidating the biochemical pathways of this secondary mechanism is not as extensive as for the ribosomal action. The current understanding is that this is a contributing, rather than a primary, bactericidal or bacteriostatic effect. patsnap.com

Microbial Resistance Mechanisms to Lincosamides, Including Lincomycin B Hydrochloride

Biochemical and Genetic Basis of Ribosomal Resistance

The primary target for lincosamides is the 50S ribosomal subunit, where they inhibit protein synthesis. numberanalytics.compfizer.comfda.gov Consequently, the most prevalent resistance mechanisms involve alterations to this target site. lecturio.com

The most widespread mechanism of resistance to lincosamides involves the post-transcriptional methylation of 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit. ijprajournal.comnih.govsrce.hr This modification is carried out by a family of enzymes known as Erythromycin Ribosome Methylases (Erm). nih.govmdpi.com These enzymes, encoded by various erm genes (e.g., erm(A), erm(B), erm(C)), catalyze the addition of one or two methyl groups to a specific adenine (B156593) residue, A2058, within domain V of the 23S rRNA. frontiersin.orgoup.com

This methylation event at A2058 sterically hinders the binding of not only lincosamides but also macrolides and streptogramin B antibiotics, as all three classes share an overlapping binding site on the ribosome. oup.comijprajournal.comnih.gov This results in a cross-resistance phenotype known as MLSB resistance. oup.comijprajournal.comeuropa.eu The erm genes are found in a wide array of pathogenic bacteria and are frequently carried on mobile genetic elements, facilitating their spread. bohrium.comasm.org Another methyltransferase, Cfr, can methylate the C8 position of nucleotide A2503 in the 23S rRNA, conferring resistance to a broader range of drugs including lincosamides, phenicols, oxazolidinones, pleuromutilins, and streptogramin A (the PhLOPSA phenotype). oup.comasm.org

Resistance to lincosamides can also arise from mutations in the 23S rRNA gene, which alter the antibiotic binding site. srce.hrtoku-e.com These mutations are less common than erm-mediated methylation but are clinically significant. Key mutations have been identified at the A2058 position, the same nucleotide targeted by Erm methylases. oup.comoup.com For instance, A2058G and A2058U mutations in the 23S rRNA have been linked to MLSB resistance in Staphylococcus aureus. oup.com

An A2059G mutation has also been associated with resistance to macrolides and lincosamides. oup.com Additionally, mutations in ribosomal proteins L4 and L22 have been implicated in macrolide resistance, though their effect is thought to be indirect, potentially by causing a conformational change in the 23S rRNA that affects antibiotic binding. weizmann.ac.il While mutations provide a stable mechanism of resistance, their clinical impact can vary depending on the specific mutation and the bacterial species. oup.comasm.org

Methylation of 23S rRNA (MLS Resistance Phenotype)

Active Efflux Systems and Transport Proteins Conferring Resistance

Bacteria can acquire resistance by actively pumping lincosamides out of the cell before they can reach their ribosomal target. oup.comnih.gov This process is mediated by efflux pumps, which are transport proteins located in the bacterial cell membrane. Two major superfamilies of efflux pumps are primarily involved in lincosamide resistance:

ATP-Binding Cassette (ABC) Transporters : These pumps use the energy from ATP hydrolysis to expel antibiotics. The msr(A) gene, for example, encodes an ABC transporter that confers resistance to 14- and 15-membered macrolides and streptogramin B (MSB phenotype), but not lincosamides. oup.comfrontiersin.org However, other ABC transporter-like proteins encoded by lsa genes can mediate resistance to lincosamides and streptogramin A. frontiersin.org The Vga(A) protein, another ABC transporter, provides resistance to streptogramin A and low-level resistance to lincosamides. tandfonline.com

Major Facilitator Superfamily (MFS) : These pumps utilize the proton motive force to export drugs. oup.com The mef(A) gene, found in Streptococcus species, encodes an MFS pump that expels 14- and 15-membered macrolides (M phenotype) but does not confer resistance to lincosamides or streptogramin B. oup.combohrium.com

In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family efflux systems, such as the AdeABC pump in Acinetobacter baumannii, contribute to intrinsic and acquired resistance to a broad spectrum of antibiotics, including macrolides and lincosamides. tandfonline.commdpi.com

Enzymatic Inactivation or Modification of Lincosamides (e.g., Adenylylation by 3-Lincomycin-O-Nucleotidyltransferase)

A third mechanism of resistance involves the enzymatic modification of the lincosamide molecule, rendering it inactive. nih.govnumberanalytics.com This is primarily achieved by lincosamide nucleotidyltransferases, enzymes that catalyze the transfer of a nucleotide monophosphate (typically from ATP) to the antibiotic. nih.govfrontiersin.org

These enzymes are encoded by the lnu genes, previously known as lin genes. frontiersin.org For example, the linB gene in Enterococcus faecium encodes a lincosamide nucleotidyltransferase that inactivates both lincomycin (B1675468) and clindamycin (B1669177) by catalyzing their 3-(5'-adenylation), which involves modifying the hydroxyl group at position 3 of the drug molecule. asm.org Similarly, the linA and linA' genes in staphylococci encode enzymes that inactivate lincosamides through nucleotidylation. asm.orgnih.gov This type of resistance is specific to lincosamides and does not confer resistance to macrolides or streptogramins. nih.gov

Mechanisms of Cross-Resistance among Lincosamides, Macrolides, and Streptogramin B

Cross-resistance among macrolides, lincosamides, and streptogramin B (MLSB) antibiotics is a significant clinical concern. oup.comeuropa.eu The primary mechanism underlying this phenomenon is target site modification. frontiersin.orgresearchgate.net

MLSB Resistance : As described in section 4.1.1, methylation of the A2058 residue of 23S rRNA by Erm enzymes prevents all three classes of antibiotics from binding to their shared target site on the ribosome. oup.compfizer.comfrontiersin.org This can be expressed constitutively (cMLSB), where the methylase is always produced, or inducibly (iMLSB), where its production is triggered by an inducing agent. frontiersin.orgresearchgate.net

MSB and M Phenotypes : Resistance conferred by specific efflux pumps can result in resistance to a subset of these antibiotics. The MsrA efflux pump leads to the MSB phenotype (resistance to macrolides and streptogramin B), while the MefA pump results in the M phenotype (resistance to 14- and 15-membered macrolides only). oup.comnih.gov In these cases, bacteria remain susceptible to lincosamides. oup.com

L Phenotype : Enzymatic inactivation by lincosamide nucleotidyltransferases (lnu genes) confers resistance only to lincosamides. nih.govresearchgate.net

The presence of different resistance genes, sometimes in combination on the same mobile genetic element, can lead to complex resistance patterns. asm.orgnih.gov

Interactive Table of Common Resistance Phenotypes

PhenotypeMechanismKey GenesResistance Profile
cMLSB Constitutive Ribosomal Methylationerm(A), erm(B), erm(C)Macrolides, Lincosamides, Streptogramin B
iMLSB Inducible Ribosomal Methylationerm(A), erm(C)Macrolides (inducers), Lincosamides, Streptogramin B
MSB Active Efflux (ABC Transporter)msr(A)14- & 15-membered Macrolides, Streptogramin B
M Active Efflux (MFS Pump)mef(A)14- & 15-membered Macrolides
L Enzymatic Inactivationlnu(A), lnu(B)Lincosamides
PhLOPSA Ribosomal MethylationcfrPhenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A

Table based on findings from multiple sources. oup.comfrontiersin.orgasm.orgresearchgate.netnih.gov

Research on Inducible Resistance Phenomena

Inducible resistance to MLSB antibiotics is a well-documented phenomenon, particularly in staphylococci and streptococci. oup.comresearchgate.net This type of resistance is typically mediated by erm genes, such as erm(C) or erm(A). oup.combohrium.com The expression of the methylase enzyme is controlled by a regulatory mechanism known as translational attenuation. oup.com

Upstream of the erm structural gene lies a leader sequence that contains an attenuator. oup.com In the absence of an inducing antibiotic, the ribosome stalls at a specific point in this leader sequence, causing the mRNA to fold into a conformation that blocks the ribosome binding site for the methylase gene, preventing its translation. oup.comresearchgate.net

When a suitable inducer—typically a 14- or 15-membered macrolide like erythromycin—is present, it binds to the ribosome as it is translating the leader peptide. oup.com This interaction causes the ribosome to pause, leading to an alternative folding of the mRNA. This new conformation exposes the ribosome binding site of the erm gene, allowing for the translation and synthesis of the methylase enzyme, which then methylates the target rRNA and confers resistance. oup.comresearchgate.net

Crucially, not all MLSB antibiotics are effective inducers. Lincosamides (like lincomycin and clindamycin) and streptogramin B are generally poor inducers of this system. oup.com This can lead to a deceptive in vitro susceptibility result: a bacterium may test as susceptible to clindamycin in isolation but will exhibit resistance in the presence of an inducing macrolide. oup.comnih.gov This phenomenon, known as dissociated resistance, underscores the importance of specific testing methods, such as the D-test, to detect inducible MLSB resistance in clinical isolates. frontiersin.orgnih.gov

Chemical Synthesis, Modification, and Structure Activity Relationships of Lincomycin B Hydrochloride

Synthetic Methodologies for Lincosamides and Lincomycin (B1675468) B Hydrochloride

The synthesis of lincosamides, including analogs like Lincomycin B, is a complex challenge due to the presence of a unique amino acid, a substituted proline, and a sulfur-containing octopyranoside sugar moiety. Research in this area has paved the way for the creation of novel derivatives with potentially enhanced properties.

Total Chemical Synthesis Approaches

The total chemical synthesis of lincosamides is a formidable task that has been pursued to enable the creation of analogs not accessible through fermentation or semi-synthesis. Early work focused on the synthesis of the two key fragments of lincomycin: the amino acid portion and the carbohydrate portion. rsc.org For instance, the carbohydrate moiety of lincomycin, methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside, was synthesized from D-galactose. rsc.org The amino-alcohol side chain was attached to a protected galactopyranose derivative, and the thiomethyl group was introduced in the final stages. rsc.org

More recent strategies have focused on developing flexible and component-based synthetic routes to the aminosugar fragment, allowing for greater diversification. chemrxiv.org One such approach utilized a nitroaldol coupling to construct the carbon backbone of methylthiolincosamine from non-carbohydrate precursors. harvard.edu This method provided access to a variety of lincosamides with modifications at key positions, which would be difficult to achieve through semi-synthetic methods. chemrxiv.orgharvard.edu

Semisynthetic Routes to Lincomycin B Hydrochloride and its Analogs

Semisynthesis, which involves the chemical modification of a naturally produced starting material, has been the predominant approach for generating lincosamide analogs. researchgate.netnih.gov The clinical success of clindamycin (B1669177), a semi-synthetic derivative of lincomycin, has fueled further exploration of this strategy. chemrxiv.org

The production of Lincomycin B often occurs alongside lincomycin during the fermentation process, albeit typically in smaller quantities. google.com Methods have been developed to separate Lincomycin B from lincomycin using techniques like high-performance liquid chromatography (HPLC). google.com This isolated Lincomycin B can then serve as a starting material for further semi-synthetic modifications.

A common strategy in semi-synthesis involves targeting specific functional groups on the lincosamide scaffold for chemical transformation. For example, various substituted proline intermediates have been prepared and coupled with the sugar moiety to create novel analogs. nih.gov

Stereocontrolled Synthesis Strategies for Lincosamide Structures

The stereochemistry of the lincosamide structure is crucial for its biological activity. Therefore, developing synthetic strategies that allow for precise control over the stereocenters is of paramount importance. Researchers have developed stereoselective methods for preparing key building blocks of lincosamides. For example, a stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline, an analog of the amino acid fragment of lincomycin, has been achieved starting from (cis)-4-hydroxy-L-proline. researchgate.netmdpi.com

Another key aspect is the stereocontrolled introduction of the amino group at the C-6 position of the sugar moiety. researchgate.net Efficient synthetic routes have been developed to produce direct precursors of the carbohydrate moiety with desired stereochemistry. tandfonline.com These strategies often involve a sequence of chemical transformations, including olefination, reduction, and deoxygenation, performed in a stereoselective manner. tandfonline.com

Derivatization and Analog Development Research

The development of new lincosamide analogs with improved properties has been a major focus of research. This has been driven by the need to overcome bacterial resistance and broaden the spectrum of activity.

Chemical Modification at Key Positions (e.g., 6- and 7-positions, 4'-alkyl substitutions)

Extensive research has been conducted on modifying the lincomycin scaffold at various positions to understand their impact on activity.

6- and 7-Positions: The 6- and 7-positions of the sugar moiety have been identified as key sites for modification. nih.govresearchgate.net Researchers have synthesized novel lincomycin analogs with various substituents at these positions. For instance, the introduction of substituted pipecolinic acid at the 6-amino group and a para-substituted phenylthio group at the C-7 position has been explored. researchgate.net Palladium-catalyzed cross-coupling reactions have been instrumental in creating these modifications. researchgate.netresearchgate.net

4'-Alkyl Substitutions: Modifications at the 4'-position of the proline ring have also been investigated. The natural lincomycin contains a propyl group at this position, while Lincomycin B has an ethyl group. The synthesis of analogs with different alkyl groups at this position has been a subject of study. harvard.edu

The following table summarizes some of the key modifications and their synthetic approaches:

Position(s) Modified Type of Modification Synthetic Approach Reference
6- and 7-positionsSubstituted pipecolinic acid at 6-amino group, para-substituted phenylthio group at C-7Palladium-catalyzed cross-coupling researchgate.net
7-positionArylthiolincomycin derivatives with a heterocyclic ringMitsunobu reaction, SN2 reaction nih.gov
7-positionHetero ring via a sulfur atomMitsunobu reaction, SN2 reaction, Pd-catalyzed cross-coupling researchgate.net
4'-positionVariation of alkyl groupsSemisynthesis from lincomycin harvard.edu

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For lincosamides, SAR studies have provided valuable insights into the features required for potent antibacterial activity.

Research has shown that modifications at the 6- and 7-positions can significantly impact the antibacterial spectrum and potency. nih.govresearchgate.net For example, certain analogs with modifications at the 6-position, such as those possessing a 4′-cis-(cyclopropylmethyl)piperidine, have demonstrated strong activity against resistant bacterial strains. researchgate.net

The stereochemistry at the 7-position has also been found to be critical. The 7(S)-configuration is generally necessary for enhanced antibacterial activity. nih.gov Furthermore, the introduction of specific arylthio groups at the 7-position has led to analogs with activity against bacteria that are resistant to clindamycin. nih.gov

The nature of the substituent at the 4'-position of the proline ring also influences activity. The difference between the propyl group in lincomycin and the ethyl group in Lincomycin B contributes to the observed differences in their biological profiles.

The table below highlights some key SAR findings for lincomycin analogs:

Structural Feature Impact on Activity Reference
4′-cis-(cyclopropylmethyl)piperidine at 6-positionSignificantly strong antibacterial activities against Streptococcus pneumoniae and Streptococcus pyogenes with an erm gene. researchgate.net
7(S)-configurationNecessary for enhancing antibacterial activities. nih.gov
7(S)-7-deoxy-7-arylthiolincomycin derivativesExhibited antibacterial activities against respiratory infection-related Gram-positive bacteria with erm gene. nih.gov
para-heteroaromatic-phenylthio group at C-7 positionExhibited significantly strong activities against S. pneumoniae and S. pyogenes with an erm gene. researchgate.net

Correlation between Structural Features and Ribosomal Binding Affinity

The antibacterial action of lincosamides, including this compound, stems from their ability to bind to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. medsinfo.com.auresearchgate.netdrugbank.com This interaction occurs within the peptidyl transferase center (PTC), a critical region for peptide bond formation. nih.gov The binding of lincomycin and its analogs interferes with the proper positioning of aminoacyl-tRNA at the A-site and can block the ribosomal exit tunnel, thus halting the elongation of the polypeptide chain. researchgate.netnih.gov

The affinity of lincosamides for the ribosome is determined by a network of interactions between the antibiotic and the 23S rRNA. Structural studies of lincomycin bound to the Staphylococcus aureus 50S ribosomal subunit have revealed that the α-methylthiolincosamine (α-MTL) sugar moiety establishes crucial hydrogen bonds with specific nucleotides of the 23S rRNA, including A2058, A2059, G2503, G2505, and C2611. drugbank.com In contrast, the propylhygric acid portion, which includes the variable C-4' alkyl group, primarily engages in van der Waals interactions with the ribosome. drugbank.com

Resistance to lincosamides often arises from modifications at the ribosomal binding site, most commonly through methylation of adenine (B156593) A2058 in the 23S rRNA by Erm methyltransferases. medsinfo.com.aunih.gov This modification reduces the binding affinity of the antibiotic. researchgate.net

Table 1: Key Ribosomal Interactions of the Lincomycin Scaffold

Structural MoietyInteracting Ribosomal ComponentType of InteractionReference
α-Methylthiolincosamine (α-MTL)23S rRNA (A2058, A2059, G2503, G2505, C2611)Hydrogen Bonds drugbank.com
Propylhygric AcidRibosomal PocketVan der Waals Contacts drugbank.com

Evaluation of Modified Compounds for Altered Activity Spectra

The development of semisynthetic derivatives of lincomycin has been a key strategy to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance mechanisms. googleapis.com Modifications have been explored at several positions of the lincomycin scaffold, including the C-4' position of the hygric acid moiety, which is the defining structural difference between Lincomycin A and Lincomycin B.

Studies on 4'-alkyl-4'-depropyllincomycin analogs have shown that the nature of the alkyl substituent at this position significantly impacts antibacterial activity. For instance, the mutasynthesis of 4'-butyl- and 4'-pentyl-4'-depropyllincomycin has yielded compounds with a broader antimicrobial spectrum and increased activity compared to the parent lincomycin. nih.gov Notably, 4'-pentyl-4'-depropyllincomycin demonstrated greater activity than lincomycin against clinical isolates of Staphylococcus with low-level lincosamide resistance. nih.gov These findings suggest that modifying the ethyl group of Lincomycin B to a larger alkyl chain could potentially enhance its efficacy.

Furthermore, extensive research has been conducted on modifying the C-6 and C-7 positions of the lincomycin structure. The replacement of the 7(R)-hydroxyl group with a 7(S)-chloro substituent, resulting in clindamycin, is a well-known modification that significantly enhances antibacterial activity in vitro and in vivo. googleapis.comilsl.br Other modifications at the C-7 position, such as the introduction of a 5-aryl-1,3,4-thiadiazol-2-yl-thio group, have led to derivatives with potent activity against macrolide-resistant Streptococcus pneumoniae and Streptococcus pyogenes carrying an erm gene. nih.gov Dual modifications at both the C-6 and C-7 positions have been shown to further improve antibacterial activity against these resistant strains, in some cases surpassing the potency of telithromycin. nih.gov

The synthesis of lincomycin derivatives with a hetero ring at the C-7 position via a sulfur atom has also yielded compounds with potent antibacterial activities against major respiratory pathogens, with some derivatives showing superior activity to clindamycin. nih.gov

Table 2: In Vitro Activity of Selected Modified Lincomycin Analogs

CompoundModificationTarget OrganismActivityReference
4'-Pentyl-4'-depropyllincomycin4'-propyl group replaced with a pentyl groupLincosamide-resistant StaphylococcusMore active than lincomycin nih.gov
7(S)-Chloro-7-deoxylincomycin (Clindamycin)7(R)-hydroxyl replaced with 7(S)-chloroM. lepraeActive (whereas lincomycin was not) ilsl.br
7-deoxy-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio) derivativeModification at C-7Macrolide-resistant S. pneumoniae and S. pyogenes (erm gene)Potent antibacterial activity nih.gov
Dual C-6 and C-7 modified derivativeModifications at both C-6 and C-7Macrolide-resistant S. pneumoniae and S. pyogenes (erm gene)Superior to telithromycin nih.gov
7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycinHetero ring at C-7 via sulfurRespiratory pathogensPotent activity, some superior to clindamycin nih.gov

While much of the research on modified compounds originates from the lincomycin A scaffold, the principles of structure-activity relationships, particularly concerning the C-4', C-6, and C-7 positions, provide a strong foundation for the rational design of novel Lincomycin B derivatives with enhanced antibacterial profiles.

Advanced Analytical Research Methodologies for Lincomycin B Hydrochloride

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental in the analytical workflow for Lincomycin (B1675468) B Hydrochloride, offering high-resolution separation from its closely related compounds.

High Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Lincomycin B Hydrochloride. Various HPLC methods, including Reverse-Phase HPLC (RP-HPLC), Preparative HPLC, and Liquid Chromatography with UV detection (LC-UV), have been developed and validated for its quantification.

RP-HPLC methods are commonly utilized for the determination of lincomycin and its related substances. A typical RP-HPLC method might employ a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ekb.egresearchgate.netinnovareacademics.in For instance, one validated RP-HPLC method for lincomycin hydrochloride uses a mobile phase of methanol and water (90:10 v/v) with UV detection at 254 nm. researchgate.netinnovareacademics.in Another method employs a mobile phase of acetonitrile and a phosphate (B84403) buffer at pH 6.0, with UV detection at 220 nm. nih.gov The selection of the mobile phase composition, pH, and detector wavelength is critical for achieving optimal separation and sensitivity. For instance, while some methods use UV detection at higher wavelengths like 254 nm or 258 nm, others have found that active ingredients and their related compounds show good absorption at lower wavelengths such as 220 nm or even 196 nm. nih.govsphinxsai.comijbio.com

Preparative HPLC is instrumental in isolating highly pure this compound. google.com This technique allows for the collection of fractions containing the separated compound, which can then be used as a reference standard for further analytical work. A process has been described that uses reverse-phase preparative HPLC with a C18 bonded phase silica (B1680970) gel to yield analytically pure this compound. google.com

LC-UV methods are frequently employed for routine analysis and quantification. ekb.egnih.gov The choice of UV wavelength is crucial, as lincomycin itself has low ultraviolet absorption. rsc.orgrsc.org While some methods have successfully used wavelengths around 210 nm or 220 nm, others have explored derivatization techniques to enhance UV absorbance. ekb.egnih.gov For example, a derivative of lincomycin has been shown to have maximum UV absorbance at 227 nm. mdpi.com

Table 1: Examples of HPLC Methods for Lincomycin Analysis

Method Type Column Mobile Phase Detection Application Reference
RP-HPLC ZORBAX SB-C18 (3.5µm, 4.6 mm×75 mm) 67:33 (v/v) mixture of 0.023 M orthophosphoric acid (pH 2.3) and acetonitrile UV at 210 nm Quantitative estimation of lincomycin hydrochloride. ekb.eg ekb.eg
RP-HPLC Fine pack SIL RPC18 Methanol: water (90:10 v/v) UV at 254 nm Determination of lincomycin hydrochloride in bulk and pharmaceutical preparations. researchgate.netinnovareacademics.in researchgate.netinnovareacademics.in
RP-HPLC RP-C18 (250 mm × 4.0 mm, 5 μm) Gradient of acetonitrile and phosphate buffer at pH 6 UV at 220 nm Routine analysis and quality control of a combined spectinomycin (B156147) and lincomycin injectable formulation. nih.gov nih.gov
Preparative HPLC C18 bonded phase silica gel 30% aqueous methanol Not specified Recovery of highly pure lincomycin hydrochloride and analytically pure this compound. google.com google.com
LC-UV Kinetex EVO C18 (150 × 4.6 mm, 2.6 µm) Gradient of mobile phases A and B (both including 30 mM phosphate buffer at pH 2.0 and acetonitrile) UV at 210 nm Fast determination of lincomycin, polymyxin, and vancomycin (B549263) in a preservation solution for transplants. mdpi.com mdpi.com

Specific Chromatographic Separations of Lincomycin B from Lincomycin A and Related Compounds

The structural similarity between Lincomycin B and Lincomycin A necessitates the development of highly specific chromatographic methods for their effective separation. Lincomycin B differs from Lincomycin A only by an ethyl group instead of a propyl group in the proline moiety.

Ion-pair liquid chromatography has proven effective for this separation. One such method utilizes a base-deactivated C18 column and a mobile phase containing a phosphate buffer, methanesulfonic acid, and a small percentage of acetonitrile, with UV detection at 210 nm. kuleuven.be The use of base-deactivated columns is critical for achieving the necessary selectivity to separate Lincomycin from its epimer, 7-epilincomycin, and Lincomycin B. kuleuven.be

Preparative high-performance liquid chromatography is a key technique for obtaining pure Lincomycin B. A patented method describes the use of a C18 preparative column with a mobile phase of aqueous formic acid and acetonitrile to achieve a chromatographic purity of Lincomycin B of more than or equal to 99.0%. google.com This high level of purity is essential for its use as a reference standard in quality control and research.

Stability-indicating HPLC methods have also been developed to separate lincomycin from its degradation products, which can include Lincomycin B. One study reported an HPLC analysis where lincomycin had a retention time of 11.7 minutes, while degradation products and Lincomycin B appeared at approximately 5.2, 8.3, and 11 minutes, respectively. dovepress.com

Spectroscopic and Other Advanced Analytical Characterization Methods

Beyond chromatography, a range of spectroscopic and other advanced analytical methods are employed for the quantification and characterization of this compound.

UV-Vis Spectrophotometry and Derivative Spectrophotometry for Quantification

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of lincomycin, although its low intrinsic UV absorbance presents a challenge. rsc.orgrsc.org Direct spectrophotometric methods have been developed, with one study reporting an absorption maximum at 196 nm in water. sphinxsai.com Another method utilized a reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) to produce a green-colored product with an absorption maximum at 463 nm. sphinxsai.com

Derivative spectrophotometry can enhance the specificity of UV-Vis analysis by resolving overlapping spectra. A second-derivative spectrophotometric method has been developed and applied to stability studies of lincomycin, with an absorption peak observed at 230 nm. jipbs.com This technique was able to track the degradation of lincomycin under various stress conditions, demonstrating its utility in stability-indicating assays. jipbs.comresearchgate.net

Flow Injection Analysis Coupled with Scatter Light or Fluorimetry

Flow injection analysis (FIA) provides a rapid and automated approach for the determination of this compound. FIA can be coupled with various detection techniques, including light scattering and fluorimetry.

One FIA method coupled with liquid chromatography and electrochemical detection has been used for the determination of lincomycin in various samples. researchgate.net Another study developed a methodology using phosphomolybdic acid as a reagent, where the resulting precipitate was measured by its light scattering properties. ajgreenchem.com

Fluorimetric methods, often coupled with FIA, offer high sensitivity. Since lincomycin itself is not fluorescent, derivatization is typically required. rsc.orgrsc.org A novel fluorometric probe based on a europium metal-organic framework coated with a molecularly imprinted polymer has been developed for the selective determination of lincomycin. rsc.orgrsc.org This method demonstrated a linear response in the concentration range of 10 to 100 μg L−1. rsc.org Another approach involves pre-column derivatization with reagents like 4-chloro-7-nitrobenzofurazan (B127121) to produce fluorescent derivatives that can be detected by HPLC with fluorescence detection. nih.gov

Immunoassay Development for Research Applications

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and specific method for the detection of lincomycin in various non-clinical research samples. nih.gov These assays are based on the specific binding of an antibody to the target analyte.

Several ELISA kits are commercially available for the detection of lincomycin in samples like tissue, milk, eggs, and urine. abbexa.comassaygenie.comelabscience.com These are typically competitive ELISAs where lincomycin in the sample competes with a labeled lincomycin conjugate for binding to a limited amount of anti-lincomycin antibody. assaygenie.com The development of these assays involves synthesizing a lincomycin derivative that can be coupled to a carrier protein to produce polyclonal or monoclonal antibodies. nih.govacs.org

A fluorescent microsphere-based immunochromatographic assay has also been developed, offering a rapid and sensitive alternative to traditional ELISA. nih.gov This method uses anti-lincomycin monoclonal antibodies labeled with fluorescent microspheres. nih.gov

Table 2: Immunoassay Methods for Lincomycin Detection

Assay Type Method Detection Limit Application Reference
ELISA Polyclonal antibody-based competitive ELISA 0.15-0.98 ng mL⁻¹ Detection of lincomycin in food samples. nih.gov nih.gov
ELISA Competitive-ELISA Kit 0.2 ppb (ng/ml) Detection of lincomycin in tissue, milk, egg, and urine samples. abbexa.com abbexa.com
ELISA Competitive-ELISA Kit Honey, Urine – 1.5ppb; Muscle---3ppb Quantitative analysis of Lincomycin residues in Muscle, Honey, Urine and other matrices. elabscience.com elabscience.com
Fluorescent Microsphere Immunoassay (FMIA) Competitive immunoreaction on a chromatography test strip Dynamic range from 1.35 to 3.57 ng/mL Detecting lincomycin in milk, honey, beef, and swine urine. nih.gov nih.gov

Exploratory Analytical Techniques (e.g., Colorimetry, Atomic Absorption Spectroscopy)

In the analysis of this compound, researchers have employed various exploratory analytical techniques to achieve sensitive and selective detection. These methods, while sometimes considered less conventional than chromatography, offer unique advantages in specific research contexts.

Colorimetry:

Colorimetric methods for lincomycin determination have been developed based on the reaction of the analyte with specific reagents to produce a colored product, the intensity of which is proportional to the lincomycin concentration. A simple and rapid colorimetric method involves the use of HAuCl4 and NaOH. nih.gov The addition of lincomycin to this mixture induces a color change from colorless to blue or dark blue, which can be observed with the naked eye. nih.gov This method boasts a low limit of detection of 1 μM in both purified water and real-world samples like milk and environmental water. nih.gov The selectivity of this technique is notable, showing excellent differentiation against nine other common antibiotics. nih.gov Quantitative analysis is achieved by measuring the red, green, and blue (RGB) alterations of the solution and calculating the total Euclidean distances, which exhibit a linear relationship with the lincomycin concentration. nih.gov Another colorimetric approach involves the reaction of lincomycin with cupric ions in an alkaline medium. tandfonline.comtandfonline.combu.edu.eg This reaction forms a complex that can be quantified to determine the concentration of lincomycin hydrochloride. tandfonline.comtandfonline.combu.edu.eg The specificity, reproducibility, and accuracy of such colorimetric assays have been assessed, with some methods allowing for determination within five minutes. oriprobe.com

Atomic Absorption Spectroscopy (AAS):

Atomic Absorption Spectroscopy (AAS) has been utilized as an indirect method for the determination of this compound. tandfonline.comtandfonline.combu.edu.eg This technique is based on the formation of a copper-lincomycin complex. tandfonline.comtandfonline.combu.edu.eg The procedure involves the reaction of lincomycin with cupric ions in an alkaline medium (pH 11) and subsequent extraction of the resulting complex into n-butanol. tandfonline.comtandfonline.combu.edu.egresearchgate.net The copper content within the organic extract is then quantified using AAS. tandfonline.comtandfonline.combu.edu.eg This measurement allows for the indirect determination of the lincomycin concentration. The method has demonstrated linearity for lincomycin concentrations up to 30 µg/mL and is considered accurate, sensitive, and simple. tandfonline.comtandfonline.combu.edu.eg Its application has been successfully demonstrated for the analysis of pharmaceutical preparations. tandfonline.comtandfonline.combu.edu.eg

Method Validation in Research Contexts

The validation of analytical methods is a critical aspect of research to ensure the reliability and accuracy of experimental data. For this compound, various studies have focused on validating methods, primarily High-Performance Liquid Chromatography (HPLC), according to established guidelines.

Assessment of Linearity, Precision, Accuracy, and Sensitivity (LOD/LOQ)

Method validation for this compound analysis consistently involves the assessment of several key parameters to ensure the reliability of research findings.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, HPLC methods have demonstrated excellent linearity over specific concentration ranges. One study reported a linear response in the concentration range of 5-25 µg/mL with a high correlation coefficient (r²) of 0.9998. innovareacademics.ininnovareacademics.in Another validated HPLC method showed linearity in the range of 5.0-100 µg/mL with a correlation coefficient of 0.9999. ekb.egekb.eg A different RP-HPLC method established linearity from 0.5 to 2.5 ppm with a correlation coefficient of 0.998. ijbio.com Similarly, a spectrophotometric method was found to be linear in the range of 5-30 µg/mL with a correlation coefficient of 0.9999. sphinxsai.com

Precision: Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For this compound, HPLC methods have consistently shown low relative standard deviation (RSD) values, which are well within acceptable limits (typically below 2%). innovareacademics.ininnovareacademics.inresearchgate.net For instance, one study confirmed the precision of their method through recovery studies at 25%, 50%, and 75% of the test concentrations, along with inter-day and intra-day studies. innovareacademics.in Another study reported that the RSD for both intra-day and inter-day precision was well within the desirable limit of not more than 1.8%. humanjournals.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a known amount of the standard drug into a pre-analyzed sample. For this compound, accuracy studies have demonstrated high recovery rates, typically within the range of 98-102%, indicating the method's ability to accurately quantify the analyte. ijbio.comhumanjournals.com One study reported a mean percent recovery of 99.3%. sphinxsai.com

Sensitivity (LOD/LOQ): The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For this compound, various analytical methods have reported their sensitivity values:

An RP-HPLC method reported an LOD of 0.258 µg/mL and an LOQ of 0.854 µg/mL. innovareacademics.ininnovareacademics.inresearchgate.net

Another HPLC method determined the LOD to be 1.41 µg/mL and the LOQ to be 4.29 µg/mL. ekb.eg

A highly sensitive HPLC method reported an LOD of 0.05 ppm (µg/mL) and an LOQ of 0.15 ppm (µg/mL). ijbio.com

A different HPLC method established an LOD of 0.08648 µg/mL and an LOQ of 0.262 µg/mL. humanjournals.com

A colorimetric method using gold nanoparticles demonstrated a detection limit as low as 1 µM. nih.gov

The following table summarizes the validation parameters from various studies:

ParameterMethodRangeCorrelation Coefficient (r²)LODLOQReference
LinearityRP-HPLC5-25 µg/mL0.99980.258 µg/mL0.854 µg/mL innovareacademics.ininnovareacademics.in
LinearityHPLC5.0-100 µg/mL0.99991.41 µg/mL4.29 µg/mL ekb.egekb.eg
LinearityRP-HPLC0.5-2.5 ppm0.9980.05 ppm0.15 ppm ijbio.com
LinearitySpectrophotometric5-30 µg/mL0.9999-- sphinxsai.com
LinearityHPLC1-3 mcg/mL0.99990.08648 µg/mL0.262 µg/mL humanjournals.com

Studies on Ruggedness and Specificity for Research Applications

Ruggedness:

The ruggedness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For this compound analysis, ruggedness is typically assessed by introducing minor changes to the analytical conditions. innovareacademics.in This can include varying the analyst, using different instruments, or analyzing on different days. ekb.eg One study evaluated the robustness of an RP-HPLC method by intentionally altering the flow rate, mobile phase composition, and column temperature, and then observing the effect on retention time, tailing factor, area count, and percentage content. innovareacademics.in The results indicated that the method was robust. innovareacademics.in Another study confirmed the ruggedness of their HPLC method by having the analysis performed by a different analyst on a different day, with the results falling within acceptable limits. ekb.eg

Specificity:

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In the context of this compound research, specificity is crucial for stability-indicating assays. Forced degradation studies are commonly performed to demonstrate specificity. nih.gov In these studies, the drug substance is subjected to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.2 N NaOH), oxidation (e.g., 3% H₂O₂), heat, and light. nih.gov The analytical method must be able to separate the intact drug from any degradation products that are formed. nih.gov For example, a validated HPLC method demonstrated no interference from excipients, impurities, or degradation products under various stress conditions, confirming its specificity. nih.gov The absence of additional peaks in the chromatograms of placebo preparations also serves to demonstrate the specificity of the method. ijbio.com

Stability and Degradation Kinetics in Research Environments

Understanding the stability and degradation kinetics of this compound under various environmental conditions is crucial for developing stable formulations and predicting its environmental fate.

pH-Dependent Degradation Profiles and Kinetic Studies

The degradation of this compound is significantly influenced by the pH of the solution. Kinetic studies have revealed that the degradation generally follows first-order kinetics across a range of pH values. dovepress.comresearchgate.netnih.gov

Research has shown that lincomycin's stability is pH-dependent. One study conducted at 80°C found that lincomycin was most stable around pH 4, with a calculated shelf life of 4.59 days. dovepress.comresearchgate.netnih.govnih.gov Conversely, it was least stable at pH 2, with a much shorter shelf life of 0.38 days. dovepress.comresearchgate.netnih.govnih.gov This suggests specific acid catalysis of the protonated form of the molecule at low pH. dovepress.comnih.gov

In contrast, another study conducted at 100°C indicated that the degradation rate of lincomycin increases at high pH values. jipbs.com A plot of the observed degradation rate constant (log Kobs) versus pH showed a positive slope on the alkaline side, suggesting a first-order dependence of the degradation rate on the hydroxide (B78521) ion concentration [OH⁻]. jipbs.comresearchgate.netresearchgate.net This indicates that lincomycin is unstable in alkaline conditions. jipbs.comresearchgate.netresearchgate.net Under acidic conditions, even at high temperatures, the concentration and spectrum of lincomycin were not significantly affected. jipbs.com However, a separate study noted that while lincomycin showed less rapid degradation in acidic solution compared to basic solution at 60°C, it was still susceptible to degradation. dovepress.comresearchgate.netnih.gov

Interestingly, one investigation found no significant degradation of lincomycin at pH levels of 5, 7, and 9 under their specific study conditions, which included temperatures of 7, 22, and 35°C. mst.edu This highlights the critical interplay between pH and temperature in determining the degradation rate.

The following table summarizes the pH-dependent stability findings for Lincomycin Hydrochloride:

pHTemperatureStability FindingReference
280°CLeast stable, calculated shelf life of 0.38 days. dovepress.comresearchgate.netnih.govnih.gov dovepress.comresearchgate.netnih.govnih.gov
480°CMost stable, calculated shelf life of 4.59 days. dovepress.comresearchgate.netnih.govnih.gov dovepress.comresearchgate.netnih.govnih.gov
5, 7, 97, 22, 35°CNo significant degradation observed. mst.edu mst.edu
Alkaline100°CUnstable, degradation rate increases with pH. jipbs.comresearchgate.netresearchgate.net jipbs.comresearchgate.netresearchgate.net
Acidic60°CLess rapid degradation than in basic solution. dovepress.comresearchgate.netnih.gov dovepress.comresearchgate.netnih.gov

Thermal and Photochemical Stability Research

Thermal Stability:

The thermal stability of this compound is a significant factor in its degradation. Research has demonstrated that lincomycin is unstable at high temperatures, particularly in alkaline conditions. jipbs.comresearchgate.netresearchgate.net One study investigated the effect of temperature on the stability of lincomycin at pH 10. jipbs.com The degradation rate was found to increase with increasing temperature, with experiments conducted at 70°C, 80°C, and 100°C. jipbs.comresearchgate.net An Arrhenius plot constructed from this data was linear between 70°C and 100°C, and the activation energy for the hydrolysis was calculated to be 17.4 kcal mol⁻¹. jipbs.comresearchgate.netresearchgate.net

Forced degradation studies performed at 60°C also showed that lincomycin hydrochloride degrades, with the rate being less rapid in acidic solutions compared to basic solutions. dovepress.comresearchgate.netnih.govcurtin.edu.au In contrast, another study reported that under acidic conditions, even at high temperatures, the concentration of lincomycin was not significantly affected. jipbs.com

Photochemical Stability:

The effect of light on the stability of this compound has also been a subject of research. Photodegradation studies are important for understanding the potential for drug degradation upon exposure to light. jipbs.com In one study, the decomposition of lincomycin solutions irradiated with sunlight for approximately 6 hours was monitored. jipbs.com The conditions of irradiation were controlled to isolate the effect of light rather than heat energy. jipbs.com The results of such studies provide valuable information on the sensitivity of the drug to light. jipbs.com Forced degradation studies, which often include exposure to photolytic conditions, are also used to evaluate the stability-indicating ability and specificity of analytical methods. nih.gov

Identification of Degradation Products in Research Samples (e.g., Lincomycin B as a degradation product of Lincomycin A)bocsci.com

The stability of an active pharmaceutical ingredient is a critical attribute, and understanding its degradation pathways is essential for ensuring its quality, safety, and efficacy. Lincomycin A, the primary therapeutic compound, can degrade under various stress conditions, leading to the formation of related substances and degradation products. Among these, Lincomycin B is a well-known related substance that is often co-produced during fermentation but has also been identified as a degradation product of Lincomycin A in research settings. google.comresearchgate.net Advanced analytical methodologies are crucial for detecting, identifying, and quantifying these degradants in research samples.

Forced degradation studies are fundamental in elucidating the potential breakdown products of a drug substance. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. nih.govwiley.com Research has shown that Lincomycin is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions. google.comnih.govdovepress.com

A key research finding demonstrated the formation of Lincomycin B from the degradation of Lincomycin A. In a stability study, when a solution of Lincomycin hydrochloride (0.6 mg/mL) was prepared in 0.1 M hydrochloric acid (HCl) and stored at an elevated temperature of 60°C for 432 hours, breakdown products were observed. researchgate.netresearchgate.netmdpi.com Analysis using High-Performance Liquid Chromatography (HPLC) confirmed the presence of a peak corresponding to Lincomycin B, distinct from the parent Lincomycin A peak. researchgate.netresearchgate.net This finding explicitly identifies an acidic environment coupled with heat as a condition that can chemically convert Lincomycin A to Lincomycin B.

The table below summarizes the conditions under which Lincomycin B was identified as a degradation product of Lincomycin A.

Parent CompoundStress ConditionIdentified Degradation ProductAnalytical Method
Lincomycin A Hydrochloride0.1 M HCl at 60°C for 432 hoursLincomycin BHPLC

Beyond the formation of Lincomycin B, forced degradation studies have revealed a broader profile of Lincomycin A's instability. These studies are essential for developing stability-indicating analytical methods capable of separating the active ingredient from all potential impurities. wiley.comchalmers.se Various degradation products have been identified under different stress factors. For instance, microbial degradation of lincomycin by strains such as Bacillus subtilis has been shown to yield products like N-Demethyl lincomycin through the breakage of the amide bond or loss of the thiomethyl group. nih.gov Photodegradation studies using UV light have identified pathways involving S- and N-demethylation and propyldealkylation. dovepress.com

The following table details various degradation products of Lincomycin A identified in research samples under different stress conditions, highlighting the advanced analytical methods used for their characterization.

Stress ConditionDegradation Products IdentifiedResearch FindingsAnalytical Methodologies
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C)Lincomycin B, other unspecified degradants. researchgate.netresearchgate.netSignificant degradation occurs, with Lincomycin B being a confirmed product. The rate of degradation is higher at lower pH values. curtin.edu.auresearchgate.netHPLC. researchgate.netresearchgate.net
Base Hydrolysis (e.g., 0.5 M NaOH)Unspecified degradation products. chalmers.seekb.egLincomycin degrades in basic solutions, though some studies suggest it is more stable than in acidic conditions at elevated temperatures. curtin.edu.auresearchgate.netHPLC. chalmers.seekb.eg
Oxidation (e.g., 3% H₂O₂)Unspecified degradation products. chalmers.seekb.egRapid and extensive degradation occurs in the presence of oxidizing agents like hydrogen peroxide. researchgate.netcurtin.edu.auresearchgate.netHPLC. chalmers.seekb.eg
Photodegradation (UV Light)Products of S- and N-demethylation, propyldealkylation; leads to mineralization (sulfate, ammonium (B1175870), nitrate). dovepress.comUV irradiation leads to the oxidation of lincomycin. The presence of a photocatalyst like TiO₂ significantly accelerates this degradation. dovepress.comHPLC, Ion Chromatography. dovepress.com
Microbial Degradation (Bacillus subtilis)N-Demethyl lincomycin, products from amide bond breakage. nih.govSpecific bacterial strains can use lincomycin as a carbon source, breaking it down into smaller molecules. nih.govHPLC-MS. nih.gov

The identification of these degradation products is heavily reliant on chromatographic techniques, particularly HPLC, which can effectively separate compounds within a complex mixture. nih.gov The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides further structural information, allowing for the definitive identification of degradants by determining their molecular weight. nih.gov These advanced analytical research methodologies are indispensable for characterizing the stability profile of Lincomycin hydrochloride and ensuring that any related substances or degradation products in research or final product samples are identified and controlled.

Q & A

Q. How can researchers distinguish Lincomycin B Hydrochloride from its structural analogs using chromatographic methods?

Answer: Lincomycin B can be differentiated from analogs like Lincomycin Hydrochloride EP Impurity B (CAS:37744-65-3) and C (CAS:14600-41-0) via reverse-phase HPLC under pharmacopeial conditions. The European Pharmacopoeia 11.0 recommends using a C18 column with a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (85:15 v/v). Relative retention times (RRT) are critical: Lincomycin B typically shows an RRT of ~0.95 compared to the main Lincomycin peak . System suitability tests with reference standards are mandatory to validate resolution ≥2.0 between adjacent peaks.

Q. What validation parameters are essential for quantifying this compound in bulk formulations?

Answer: A validated HPLC method should demonstrate:

  • Linearity (5–25 µg/mL range with R² ≥0.9998)
  • Precision (≤2% RSD for intraday/interday replicates)
  • Accuracy (recovery 98–102% via spike-recovery assays)
  • Specificity (no interference from excipients or degradation products) .
    Method optimization should include forced degradation studies (acid/base hydrolysis, oxidative stress) to confirm stability-indicating properties.

Advanced Research Questions

Q. How can conflicting data on Lincomycin B stability under varying pH conditions be resolved?

Answer: Discrepancies in stability studies often arise from differences in experimental design:

  • pH range tested : Lincomycin B degrades faster at pH <3 (e.g., gastric fluid simulations) versus neutral/basic conditions .
  • Temperature control : Hydrolysis rates double with every 10°C increase; studies must specify storage temperatures (e.g., 25°C vs. 40°C accelerated testing) .
  • Analytical sensitivity : Use UPLC-MS/MS to detect low-abundance degradation products (e.g., lincomycin sulfoxide) not resolved by HPLC .

Q. What experimental strategies optimize the detection of Lincomycin B-specific impurities in complex matrices?

Answer:

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) improves recovery of polar impurities .
  • Gradient elution : A 20-minute HPLC gradient (acetonitrile 15% → 40%) enhances separation of Lincomycin B from co-eluting impurities like clindamycin derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI+) provides exact mass data (e.g., m/z 407.2 for Lincomycin B) to confirm identity .

Q. How should researchers design in vitro models to evaluate Lincomycin B’s efficacy against Gram-positive biofilms?

Answer:

  • Biofilm cultivation : Use 96-well microtiter plates with Staphylococcus aureus biofilms grown for 48h in TSB + 1% glucose .
  • Dose-response assays : Test Lincomycin B at 0.5–64 µg/mL (CLSI guidelines) with exposure times ≥24h to account for delayed bactericidal effects .
  • Endpoint analysis : Combine crystal violet staining (biomass quantification) with LIVE/DEAD staining (confocal microscopy) to differentiate static vs. cidal activity .

Methodological Guidance for Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity of Lincomycin B in mammalian cell lines?

Answer:

  • Non-linear regression : Fit data to a 4-parameter logistic model (e.g., Hill equation) to calculate IC50 values .
  • Error propagation : Use Monte Carlo simulations to account for variability in cell viability assays (e.g., MTT/WST-1) .
  • Multiplicity correction : Apply Bonferroni or Benjamini-Hochberg adjustments when comparing multiple concentrations .

Q. How can researchers reconcile discrepancies between in vivo pharmacokinetics (PK) and in vitro dissolution profiles of Lincomycin B formulations?

Answer:

  • IVIVC modeling : Develop a Level A correlation using Wagner-Nelson or numerical deconvolution methods to link dissolution data (% dissolved vs. time) to PK parameters (AUC, Cmax) .
  • Biorelevant media : Simulate intestinal fluid (FaSSIF/FeSSIF) to better predict in vivo dissolution behavior .

Data Interpretation and Conflict Resolution

Q. How should researchers address batch-to-batch variability in this compound potency assays?

Answer:

  • Root-cause analysis : Investigate synthesis intermediates (e.g., methylthiolincosamide) and crystallization conditions affecting purity .
  • Stability monitoring : Track water content (Karl Fischer titration) and related substances monthly under ICH Q1A(R2) storage conditions (25°C/60% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.